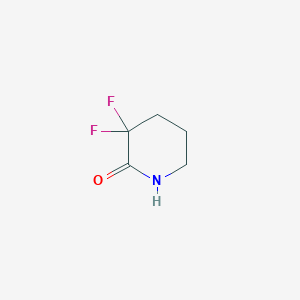

3,3-Difluoropiperidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3,3-difluoropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFCNNRJNWVTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673016 | |

| Record name | 3,3-Difluoropiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206540-41-1 | |

| Record name | 3,3-Difluoropiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluoropiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Difluoropiperidin 2 One and Its Analogues

Strategies for Constructing the Piperidin-2-one Ring System

The formation of the piperidin-2-one, or δ-lactam, ring is a critical step in the synthesis of 3,3-difluoropiperidin-2-one. A prominent and effective strategy involves the cyclization of a linear amino ester precursor. This transformation, often referred to as lactamization, is a robust method for forming the six-membered heterocyclic ring.

One reported pathway to substituted 3,3-difluoropiperidines involves an initial 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile. The resulting adduct, after reduction of the nitrile group to a primary amine, provides the necessary linear precursor for lactamization. The intramolecular cyclization of the resulting γ-amino ester leads directly to the formation of the desired this compound ring system nih.gov. This method is advantageous as it concurrently establishes the carbon skeleton and incorporates the difluoromethylene group early in the synthetic sequence.

The general reaction scheme for this lactamization can be represented as follows:

Figure 1: General scheme for the construction of the this compound ring via lactamization of a γ-amino ester.

Figure 1: General scheme for the construction of the this compound ring via lactamization of a γ-amino ester.This lactamization is typically carried out under conditions that facilitate the intramolecular aminolysis of the ester. The choice of solvent and temperature is crucial for achieving high yields and minimizing side reactions.

Targeted Introduction of Geminal Difluorine Moieties at the 3-Position

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for introducing fluorine atoms into organic molecules. wikipedia.org This approach involves the reaction of an electron-rich substrate, such as an enolate or enol ether, with an electrophilic fluorine source ("F+"). For the synthesis of this compound, this strategy typically begins with an N-protected piperidin-2-one that can be converted into a suitable nucleophilic precursor.

A key intermediate, N-Boc-3-fluoropiperidin-4-one, can be synthesized via the electrophilic fluorination of N-Boc-4-methoxypiperidine. The subsequent introduction of the second fluorine atom can also be achieved using an electrophilic fluorinating agent.

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The reaction proceeds through the formation of an enolate from a suitable precursor, which then attacks the electrophilic fluorine source. The process can be repeated to install the second fluorine atom, yielding the desired gem-difluoro moiety.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structure |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI |  |

The reaction conditions for electrophilic fluorination must be carefully controlled to achieve high yields and selectivity. The choice of base, solvent, and temperature can significantly influence the outcome of the reaction.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination provides an alternative route for the introduction of fluorine. This method involves the displacement of a suitable leaving group by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride or a fluoride salt complex.

In the context of synthesizing this compound, a precursor with two leaving groups at the 3-position would be required. However, a more common and practical approach involves the fluorination of a ketone precursor. For instance, the synthesis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key precursor, can be achieved through the fluorination of tert-butyl 4-oxopiperidine-1-carboxylate. This transformation can be accomplished using reagents that deliver nucleophilic fluoride or by employing deoxofluorination agents.

Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are effective for the conversion of a carbonyl group to a gem-difluoro group. These reagents react with the ketone to form a difluorinated product. Another approach is the use of hydrogen fluoride complexes, such as DMPU/HF, which can act as a nucleophilic fluorine source in certain reactions. nih.gov

Table 2: Common Nucleophilic and Deoxofluorinating Agents

| Reagent Name | Abbreviation | Application |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Deoxofluorination of ketones |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Deoxofluorination of ketones |

Rhodium-Catalyzed Dearomatization-Hydrogenation Routes for Fluorinated Piperidines

While not a direct synthesis of this compound, rhodium-catalyzed dearomatization-hydrogenation of fluorinated pyridines represents a powerful strategy for accessing fluorinated piperidine (B6355638) scaffolds. nih.gov This methodology involves the reduction of a fluorinated pyridine precursor in the presence of a rhodium catalyst and a hydrogen source. Although this approach primarily yields fluorinated piperidines rather than piperidinones, it is a significant advancement in the synthesis of fluorinated six-membered nitrogen heterocycles. nih.gov

The direct application of rhodium-catalyzed carbonylation or related methodologies to produce fluorinated piperidinones is an area of ongoing research. Conceptually, a rhodium-catalyzed process could be envisioned to construct the lactam ring from a suitably functionalized and fluorinated acyclic precursor. researchgate.net However, specific examples leading directly to this compound via this route are not yet prevalent in the literature. The development of such methods would offer a novel and potentially more efficient pathway to this class of compounds.

Preparation of Key Synthetic Precursors and Intermediates (e.g., tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate)

The synthesis of this compound often proceeds through a key intermediate, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. The preparation of this precursor is a critical step and has been described in detail.

A common synthetic route starts from the commercially available N-Boc-4-piperidone. The synthesis involves the following key transformations:

Formation of an enamine or enol ether: The N-Boc-4-piperidone is first converted to a more reactive species, such as an enamine or a silyl enol ether, to facilitate the introduction of the first fluorine atom.

Monofluorination: The enamine or enol ether is then reacted with an electrophilic fluorinating agent, such as Selectfluor®, to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Second Fluorination: The monofluorinated ketone is then subjected to a second fluorination step. This can be achieved under various conditions, often involving the formation of an enolate followed by reaction with an electrophilic fluorine source, to install the second fluorine atom at the 3-position.

A detailed procedure described in a patent application involves the reaction of a silyl enol ether of N-Boc-4-piperidone with Selectfluor® in a suitable solvent to afford the monofluorinated product. The subsequent difluorination is achieved by treating the monofluorinated ketone with a base to form the enolate, followed by another reaction with Selectfluor®.

Table 3: Synthetic Profile of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate |

| CAS Number | 1215071-17-2 |

| Molecular Formula | C10H15F2NO3 |

| Molecular Weight | 235.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. rsc.org In the context of this compound synthesis, several aspects can be optimized to align with these principles.

Atom Economy: Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. The lactamization strategy, being an intramolecular cyclization, generally has a high atom economy.

Use of Safer Solvents: The choice of reaction solvents is a critical factor in the environmental footprint of a synthesis. Efforts are being made to replace hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. nih.govijsr.netijcps.org For fluorination reactions, which are often conducted in chlorinated solvents, the development of protocols in more benign media is an active area of research.

Catalysis: The use of catalytic methods, such as the rhodium-catalyzed reactions mentioned, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often leads to milder reaction conditions.

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure reduces energy consumption.

Waste Reduction: Designing syntheses that produce minimal waste is a primary goal. This can be achieved through high-yielding reactions and the use of recyclable catalysts.

A sustainable approach to the synthesis of fluorolactam derivatives has been reported that involves a copper-catalyzed selective direct fluorination using fluorine gas, coupled with a biochemical amidase process for asymmetric cyclization. rsc.org While this specific example leads to a chiral monofluorinated lactam, the principles of using catalytic methods and biocatalysis are highly relevant to developing greener syntheses for difluorinated analogues like this compound.

Chemical Transformations and Derivatization Strategies of 3,3 Difluoropiperidin 2 One

Functionalization of the Lactam Nitrogen

The secondary amine within the lactam ring of 3,3-difluoropiperidin-2-one is a prime site for modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and pharmacological properties.

N-Alkylation: The most common functionalization is N-alkylation, which can be achieved under various conditions. Standard methods involve the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an alkyl halide. For similar heterocyclic systems, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) are effective. nih.govresearchgate.net The choice of alkylating agent can range from simple alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to more complex side chains containing additional functional groups. researchgate.net Phase-transfer catalysis (PTC) conditions, using a catalyst like tetrabutylammonium (B224687) bromide (TBAB), can also facilitate these reactions, often providing cleaner conversions and easier workup. researchgate.net

N-Arylation: Introducing an aryl group at the lactam nitrogen can be more challenging but offers access to compounds with significantly different electronic and conformational properties. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the premier methods for this transformation. More recently, nickel-catalyzed N-arylation has emerged as a powerful alternative, capable of coupling fluoroalkylamines with a broad scope of (hetero)aryl halides and pseudo-halides under mild conditions. nih.gov Such protocols could potentially be adapted for the N-arylation of this compound.

Table 1: Representative Strategies for N-Functionalization

| Transformation | Reagents and Conditions | Expected Product |

| N-Methylation | CH₃I, K₂CO₃, DMF | N-Methyl-3,3-difluoropiperidin-2-one |

| N-Benzylation | Benzyl bromide, NaH, THF | N-Benzyl-3,3-difluoropiperidin-2-one |

| N-Propargylation | Propargyl bromide, K₂CO₃, TBAB, DMF | N-Propargyl-3,3-difluoropiperidin-2-one |

| N-Arylation | Aryl halide, Pd or Ni catalyst, Base (e.g., NaOtBu) | N-Aryl-3,3-difluoropiperidin-2-one |

Modifications at the Ring Carbon Positions (C4, C5, C6)

Functionalization of the saturated carbon backbone of the piperidinone ring (C4, C5, and C6) is essential for creating complex substitution patterns and exploring the structure-activity relationship of derivatives. Direct C-H functionalization is a modern and efficient strategy to achieve this.

The reactivity of C-H bonds in piperidines is influenced by the nitrogen atom. The C2 and C6 positions (α-to-nitrogen) are electronically activated, while the C3 and C5 positions are influenced by the inductive electron-withdrawing effect of the nitrogen, making them less reactive. nih.gov The C4 position represents a more neutral site. For this compound, the C2 position is part of the lactam functionality, and the C3 position is blocked by the gem-difluoro group. Therefore, functionalization efforts would target the C4, C5, and C6 positions.

Catalyst-Controlled C-H Functionalization: Research on related piperidine (B6355638) systems has shown that site-selectivity can be controlled by the choice of catalyst and the N-protecting group. nih.gov For instance, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes can be directed to different positions of the ring. nih.govnih.gov While the C2 position is often electronically favored, specific catalysts can override this preference to functionalize the C4 position. nih.govnih.gov Palladium-catalyzed C-H arylation has also been shown to favor the C4 position in certain N-substituted piperidines. acs.org These strategies could be adapted to introduce aryl or acetate-containing moieties at the C4 or C5 positions of an N-protected this compound derivative.

Photoredox Catalysis: This approach has been successfully used for the α-amino C-H arylation of highly substituted piperidines, yielding products with high diastereoselectivity. chemrxiv.org Application to the C6 position of the this compound scaffold could provide a route to C6-arylated derivatives.

Reaction Pathways Involving the Carbonyl Group

The lactam carbonyl group is a key functional handle for a variety of transformations, including reduction and skeletal editing.

Reduction to Cyclic Amine: The complete reduction of the lactam carbonyl to a methylene (B1212753) group (CH₂) affords the corresponding 3,3-difluoropiperidine (B1349930). This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. This reaction converts the cyclic amide into a cyclic amine, which can then undergo a different set of functionalization reactions.

Skeletal Editing: Advanced strategies in organometallic chemistry have enabled the direct editing of the lactam's carbon framework. A novel approach involves a "carbonyl-to-nickel-exchange," where a Ni(0) reagent mediates the selective activation of the amide C-N bond, followed by CO deinsertion. nih.gov This process formally excises the carbonyl group, resulting in a one-carbon ring contraction to a pyrrolidine (B122466) derivative. nih.gov Applying this logic to this compound could potentially yield a 3,3-difluoropyrrolidine (B39680) ring system, a valuable and distinct chemical scaffold. This method also allows for carbon isotope exchange by introducing ¹³CO gas. nih.gov

Table 2: Potential Reactions of the Lactam Carbonyl

| Transformation | Reagents and Conditions | Expected Product |

| Full Reduction | LiAlH₄ or BH₃•THF, Reflux | 3,3-Difluoropiperidine |

| Skeletal Ring Contraction | Ni(0) precursor, Room Temperature | 3,3-Difluoropyrrolidine derivative |

| Carbon Isotope Labeling | Ni(0) precursor, ¹³CO(g) | 3,3-Difluoro-[2-¹³C]piperidin-2-one |

Regioselective and Stereoselective Functionalizations

Controlling the regiochemistry and stereochemistry of reactions is paramount in modern drug discovery. For derivatives of this compound, this involves selectively functionalizing one specific ring position over others and controlling the 3D arrangement of new substituents.

Regioselectivity: As discussed in section 3.2, catalyst and directing group strategies are key to achieving regioselective C-H functionalization. For example, in related 2-pyridone systems, different positions (C3, C5, or C6) can be targeted by selecting the appropriate reaction mechanism, be it radical, organometallic, or directing group-controlled. nih.gov Similar principles can be envisioned for the this compound core, where a judicious choice of an N-directing group and metal catalyst could steer functionalization to either the C4, C5, or C6 position.

Stereoselectivity: The introduction of new stereocenters on the piperidinone ring requires asymmetric methods.

Substrate-Controlled Diastereoselectivity: If a chiral center already exists on an N-substituent, it can influence the facial selectivity of reactions on the ring.

Catalyst-Controlled Enantioselectivity: The use of chiral catalysts is a more general approach. For instance, rhodium-catalyzed C-H insertion reactions have been shown to proceed with high diastereoselectivity and enantioselectivity, controlled by the chiral ligand on the rhodium catalyst. nih.govnih.govd-nb.info

Domino Reactions: Stereoselective syntheses of substituted piperidinones have been achieved using domino Mannich-Michael reactions with carbohydrate-based chiral auxiliaries. researchgate.net Such a sequence, when applied to precursors of this compound, could establish multiple stereocenters with high control.

Chemoenzymatic Transformations

The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. For fluorinated compounds, biocatalysis provides a green and efficient alternative to traditional chemical methods. nih.gov

Enzymatic Reduction: While no specific enzymatic transformations have been reported for this compound, related processes are well-documented. A powerful strategy for creating chiral piperidines involves the chemoenzymatic dearomatization of pyridines, which utilizes an amine oxidase/ene imine reductase cascade to produce stereo-defined products. acs.orgnih.gov This highlights the potential of reductases in piperidine synthesis. More directly, the reduction of the lactam carbonyl could potentially be achieved with high stereoselectivity using engineered carbonyl reductases or other hydrolases, which are known to act on a variety of functional groups.

Enzymatic Defluorination: Although less common for derivatization, enzymatic cleavage of C-F bonds has been observed. Specific dehalogenase enzymes can catalyze the removal of fluorine from certain aliphatic fluorinated compounds. ucd.ieresearchgate.net For example, enzymes have been identified that catalyze the elimination of fluoride (B91410) from substrates like α-fluoro-β-alanine. nih.gov While likely not a primary synthetic strategy, the possibility of enzymatic C-F bond activation exists and could be relevant in biological or degradation studies of these compounds.

Structural Elucidation and Conformational Dynamics of 3,3 Difluoropiperidin 2 One Systems

Advanced Spectroscopic Characterization Techniques

The precise structural elucidation of 3,3-difluoropiperidin-2-one relies on a combination of sophisticated analytical methods. These techniques provide complementary information, leading to an unambiguous assignment of its constitution, configuration, and preferred conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the cornerstone for characterizing this compound in solution. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure and its electronic environment.

¹H NMR: The proton spectrum displays characteristic signals for the methylene (B1212753) protons of the piperidinone ring. The protons on C4 and C6 are diastereotopic and typically appear as complex multiplets due to geminal and vicinal couplings. The protons on C5 also show complex splitting patterns. The presence of the C3-gem-difluoro group significantly influences the chemical shifts and coupling constants of the adjacent C4 protons through space and through bond interactions.

¹³C NMR: The carbon spectrum provides key information about the carbon skeleton. The carbonyl carbon (C2) resonates at a characteristic downfield shift. The C3 carbon, directly attached to two fluorine atoms, exhibits a large upfield shift and appears as a triplet due to one-bond ¹³C-¹⁹F coupling. The other ring carbons (C4, C5, C6) are also influenced by the fluorine atoms, showing smaller two- and three-bond C-F coupling constants.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative. google.com For this compound, a single resonance is expected if the two fluorine atoms are chemically equivalent due to rapid ring inversion. However, in a fixed or slowly exchanging conformation, the axial and equatorial fluorine atoms would be diastereotopic, giving rise to two distinct signals, each coupled to the other (geminal ²JFF coupling) and to adjacent protons. nih.gov The analysis of ³JFH coupling constants is crucial for determining the dihedral angles and thus the conformational preferences of the ring. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (C4-H₂) | 3.0 - 3.5 | ddd | ²JHH ≈ 14-16, ³JHH ≈ 4-12, ³JHF ≈ 15-30 |

| ¹H (C5-H₂) | 1.8 - 2.2 | m | - |

| ¹H (C6-H₂) | 3.2 - 3.6 | t | ³JHH ≈ 6-8 |

| ¹H (N-H) | 6.5 - 8.0 | br s | - |

| ¹³C (C2) | 168 - 172 | s | - |

| ¹³C (C3) | 115 - 125 | t | ¹JCF ≈ 240-260 |

| ¹³C (C4) | 35 - 45 | t | ²JCF ≈ 20-30 |

| ¹³C (C5) | 15 - 25 | s | - |

| ¹³C (C6) | 40 - 50 | s | - |

Note: The data in this table are predicted values based on known spectroscopic trends for fluorinated piperidines and lactams and are not from direct experimental measurement of this compound.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction provides the most definitive, solid-state structural information, revealing precise bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule. For this compound, a crystal structure would unambiguously confirm the ring conformation (e.g., chair, boat, or twist-boat), the planarity of the lactam group, and the precise orientation of the fluorine atoms. This technique is invaluable for validating computational models and understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides structural information. Typical fragmentation pathways for lactams include the loss of CO and subsequent ring fission. The presence of fluorine atoms would lead to characteristic fragment ions.

Conformational Analysis and Preferences

The introduction of a geminal difluoro group at the C3 position of the piperidin-2-one ring has profound stereoelectronic consequences that dictate the ring's conformational preferences.

Influence of Geminal Difluorine on Ring Conformation

The piperidin-2-one ring, like cyclohexane, can adopt several conformations, with the chair form typically being the most stable. The presence of the planar amide (lactam) moiety introduces some distortion. The gem-difluoro group at C3 further influences this conformation. The highly electronegative fluorine atoms create strong local dipoles (C-F bonds) and can engage in hyperconjugative interactions. nih.govrsc.org

Axial vs. Equatorial Preference of Fluorine Substituents

In monofluorinated piperidines, the fluorine atom often shows a preference for the axial position, a counterintuitive finding known as the fluorine gauche effect or axial fluorine preference. nih.govresearchgate.net This preference is rationalized by stabilizing hyperconjugative interactions, specifically the donation of electron density from an anti-periplanar axial C-H bond into the low-lying antibonding σ* orbital of the C-F bond (σC-H → σ*C-F). d-nb.inforesearchgate.net Electrostatic charge-dipole interactions between the C-F bond and a protonated nitrogen atom can also play a significant role. nih.govd-nb.info

In the case of this compound, the situation is more complex. The piperidinone ring exists in a dynamic equilibrium of chair-like conformations. One fluorine atom will occupy an axial position while the other is equatorial. The presence of the C2 carbonyl introduces additional electronic factors. The dipole of the C=O bond and the planarity of the amide linkage will influence the electrostatic environment of the neighboring C3-F bonds. While hyperconjugative stabilization of an axial C-F bond by the C4-Hax bond is still expected, repulsive interactions with the carbonyl group's electron density might destabilize this arrangement. Computational studies on related fluorinated piperidines have shown that solvent polarity can also significantly influence the conformational equilibrium, with more polar solvents often stabilizing the conformer with the larger dipole moment. d-nb.info

Table 2: Summary of Conformational Influences

| Feature | Influencing Factors | Expected Outcome for this compound |

|---|---|---|

| Ring Puckering | Lactam planarity, C-CF₂-C bond angle | Distorted chair or twist-boat conformation. |

| Fluorine Orientation | Hyperconjugation (σC-H → σ*C-F), Dipole-dipole interactions, Steric hindrance | A complex interplay of effects, with a likely small energetic difference between chair conformers. The axial preference seen in piperidines may be modulated by the lactam carbonyl. |

Chirality and Stereoisomerism in this compound Derivatives

The introduction of fluorine atoms into heterocyclic scaffolds is a powerful strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The this compound core, a fluorinated δ-lactam, presents a unique structural motif where stereochemical considerations are paramount for understanding its potential biological activity and conformational behavior. While the parent this compound molecule is achiral due to the plane of symmetry passing through the C3 and C6 atoms, the introduction of substituents at other positions on the ring (C4, C5, or C6) gives rise to stereocenters, leading to various forms of stereoisomerism.

Generation of Stereocenters and Resultant Isomerism

Chirality in this compound derivatives is generated upon substitution at the remaining sp³-hybridized carbon atoms of the ring.

Monosubstitution: Introducing a single substituent at C4, C5, or C6 creates one chiral center, resulting in a pair of enantiomers ((R) and (S) isomers). For instance, a 5-substituted derivative would exist as (5R)- and (5S)-3,3-difluoropiperidin-2-one.

Disubstitution: The introduction of two substituents can lead to the formation of diastereomers and enantiomers, depending on the positions and nature of the substituents. For example, a 4,5-disubstituted derivative would have four possible stereoisomers (two pairs of enantiomers), designated as (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R).

The stereochemical assignment of these derivatives is typically achieved through advanced analytical techniques. X-ray crystallography provides unambiguous determination of the absolute configuration in the solid state. nih.govnih.govmdpi.comresearchgate.net In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. acs.org Techniques such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, often combined with quantum mechanical calculations, allow for the assignment of relative configurations and the study of conformational preferences. nih.govmagritek.comnih.gov Furthermore, 19F NMR is particularly useful for analyzing fluorinated compounds, offering high sensitivity and a wide chemical shift range that can help distinguish between different stereoisomers. rsc.org

| Substitution Pattern | Number of Stereocenters | Type of Stereoisomers | Number of Possible Stereoisomers |

|---|---|---|---|

| 4-Substituted | 1 (at C4) | Enantiomers | 2 |

| 5-Substituted | 1 (at C5) | Enantiomers | 2 |

| 6-Substituted | 1 (at C6) | Enantiomers | 2 |

| 4,5-Disubstituted (different substituents) | 2 (at C4, C5) | Diastereomers and Enantiomers | 4 |

| 4,6-Disubstituted (different substituents) | 2 (at C4, C6) | Diastereomers and Enantiomers | 4 |

| 5,6-Disubstituted (different substituents) | 2 (at C5, C6) | Diastereomers and Enantiomers | 4 |

Conformational Influence of the Gem-Difluoro Group

The C(3)-CF₂ group imposes significant conformational constraints on the six-membered ring. The piperidin-2-one ring is expected to adopt a distorted chair or twist-boat conformation. The gem-difluoro substitution influences this equilibrium through several stereoelectronic effects:

Inductive Effect: The strong electron-withdrawing nature of the fluorine atoms can alter the bond lengths and angles within the ring.

Gauche Effect: The preference for a gauche arrangement between fluorine atoms and adjacent electronegative groups or lone pairs can stabilize certain conformations.

These effects dictate the preferred axial or equatorial orientation of substituents at other positions. For instance, the conformational preference of a substituent at the C4 or C5 position will be a result of the interplay between its intrinsic A-value (a measure of its steric demand) and the stereoelectronic interactions with the CF₂ group and the lactam functionality. Studies on related fluorinated piperidines have shown that fluorine substitution can lead to unusual conformational preferences, such as favoring an axial orientation where an equatorial one would typically be expected. researchgate.net This conformational locking can be a key design element in drug discovery, helping to present substituents in a specific orientation for optimal target binding.

| Parameter | Axial Substituent at C5 | Equatorial Substituent at C5 | Rationale |

|---|---|---|---|

| 3JH4ax,H5eq | Small (2-5 Hz) | Large (8-13 Hz) | Based on Karplus relationship for ~60° (gauche) vs. ~180° (anti-periplanar) dihedral angles. |

| 3JH4eq,H5eq | Small (2-5 Hz) | Small (2-5 Hz) | Based on Karplus relationship for ~60° (gauche) dihedral angle in both conformers. |

| 3JH5ax,H6ax | Large (8-13 Hz) | Small (2-5 Hz) | Based on Karplus relationship for ~180° (anti-periplanar) vs. ~60° (gauche) dihedral angles. |

| 19F NMR Chemical Shift | Distinct shifts for Fax and Feq | Distinct shifts for Fax and Feq | The chemical environment and spatial relationship to the C5 substituent will influence the fluorine resonances, potentially allowing for isomer differentiation. rsc.org |

Lack of Specific Research Hinders Analysis of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data available for the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on its pharmacological relevance and biological applications as requested.

The available research focuses on the related scaffold, 3,3-difluoropiperidine (B1349930) , which lacks the critical carbonyl group at the 2-position that defines a piperidin-2-one (a lactam). While general principles of how gem-difluorination impacts molecular properties can be discussed, applying these findings directly to the this compound scaffold would be speculative and would not adhere to the standards of scientific accuracy. The distinct electronic and structural nature of the lactam functionality within the piperidin-2-one ring would significantly influence its biological and pharmacological profile compared to a simple piperidine (B6355638).

Studies on the 3,3-difluoropiperidine scaffold have explored its use in developing antagonists for the Dopamine D4 receptor. This research touches upon structure-activity relationships and notes that while fluorination can modulate physicochemical properties, some derivatives exhibit poor metabolic stability. However, without direct experimental data on the this compound scaffold, any discussion on its specific pharmacokinetic properties—including metabolic stability, lipophilicity, permeability, and blood-brain barrier penetration—would be unfounded. Similarly, any analysis of its structure-activity relationships, rational design for potency, or the effects of substituents would be purely hypothetical.

Due to the absence of specific studies on this compound, the requested detailed article cannot be generated at this time. Further empirical research is required to elucidate the pharmacological and biological characteristics of this particular compound.

Pharmacological Relevance and Biological Applications of 3,3 Difluoropiperidin 2 One Scaffolds

Structure-Activity Relationship (SAR) Studies of 3,3-Difluoropiperidin-2-one Derivatives

Stereochemical Influences on Target Binding

The introduction of a gem-difluoro group at the C3 position of the piperidin-2-one ring has profound stereoelectronic effects that can influence target binding. The strong electron-withdrawing nature of the fluorine atoms can modulate the charge distribution and hydrogen-bonding capacity of the adjacent amide group. This alteration can lead to more favorable interactions with protein active sites. Furthermore, the CF2 group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially improving binding affinity and metabolic stability without introducing a chiral center at that position. enamine.net

The conformational rigidity imparted by the gem-difluoro substitution can also play a critical role. By restricting the conformational flexibility of the piperidine (B6355638) ring, the scaffold can pre-organize the molecule into a bioactive conformation that is optimal for binding to a specific target receptor or enzyme, thereby enhancing potency and selectivity. The influence of the CF2 moiety on the basicity of the piperidine nitrogen is also a key factor, as it affects the ionization state of the molecule at physiological pH and its ability to form crucial ionic interactions within a binding pocket. nih.gov

Applications as Inhibitors and Modulators of Biological Targets

The unique properties of the this compound scaffold make it a valuable component in the design of inhibitors and modulators for a range of biological targets.

While specific research detailing the use of this compound in DPP-4 inhibitors is not extensively published, the related piperidine scaffold is a known component in this class of drugs. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis. The incorporation of the difluoro motif into piperidine-based DPP-4 inhibitors could potentially enhance their potency and pharmacokinetic profile, leading to improved glycemic control in patients with type 2 diabetes.

The piperidine ring is a core structural feature in many antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which is a target for treating various central nervous system disorders. The introduction of gem-difluorination in the piperidine ring can modify the molecule's ability to cross the blood-brain barrier and its binding affinity for the NR2B receptor. These modifications are sought after to develop more effective and selective therapeutics for conditions like depression and neuropathic pain.

In the field of oncology, kinase inhibitors are a major class of targeted therapies. The piperidine and piperidinone moieties are present in numerous kinase inhibitors. nih.gov The this compound scaffold can be incorporated into inhibitor designs to optimize interactions with the ATP-binding pocket of kinases such as ATM, VEGFR2, and members of the SRC family like FYN. The electron-withdrawing properties of the fluorine atoms can be leveraged to form specific hydrogen bonds or other non-covalent interactions that enhance inhibitory activity and selectivity, which are crucial for developing effective anticancer agents.

NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of bioactive lipids. While literature specifically linking this compound to NAPE-PLD inhibition is limited, the development of novel inhibitors often involves exploring diverse heterocyclic scaffolds. The physicochemical modulation offered by the gem-difluoro group could be advantageous in designing potent and selective NAPE-PLD inhibitors for studying the role of this enzyme in physiological and pathological processes.

The apelin receptor is a G protein-coupled receptor that plays a role in cardiovascular regulation. The development of small-molecule agonists for this receptor is an active area of research. The rigidified conformation and altered electronic properties of the this compound scaffold could be beneficial in designing novel apelin receptor agonists with improved potency, selectivity, and oral bioavailability for potential use in cardiovascular diseases.

VLA-4 Integrin Antagonism

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in cell adhesion and migration, playing a crucial role in inflammatory responses. The interaction between VLA-4 on leukocytes and its endothelial ligand, VCAM-1, is a critical step in the recruitment of immune cells to sites of inflammation. Consequently, antagonism of the VLA-4/VCAM-1 interaction represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.govnih.gov

A notable example of a potent VLA-4 antagonist incorporating a 3,3-difluoropiperidine (B1349930) moiety is the compound MK-0617. This molecule, identified as N-{N-[(3-cyanobenzene) sulfonyl]-4(R)-(3,3-difluoropiperidin-1-yl)-(l)-prolyl}-4-[(3',5'-dichloro-isonicotinoyl) amino]-(l)-phenylalanine, has demonstrated high potency as a VLA-4 antagonist. Research has shown that the inclusion of the 3,3-difluoropiperidine ring at the 4-position of the proline core contributes significantly to the compound's potency and in vitro receptor occupancy.

| Compound | Target | Key Structural Feature | Potency/Activity |

| MK-0617 | VLA-4 (integrin α4β1) | 3,3-difluoropiperidine | Highly potent antagonist |

Bromodomain-containing protein 4 (BRD4) Inhibition

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. Dysregulation of BRD4 activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions, making it an attractive therapeutic target. nih.gov

While various scaffolds have been explored for the development of BRD4 inhibitors, there is currently limited publicly available scientific literature specifically detailing the synthesis or biological evaluation of this compound derivatives as BRD4 inhibitors. The development of BRD4 inhibitors has largely focused on other heterocyclic systems, such as benzodiazepines, quinolones, and thienodiazepines. nih.gov The potential of the this compound scaffold in this context remains an area for future investigation.

Other Potential Therapeutic Areas (e.g., Anticonvulsant, Antiparasitic, Anti-inflammatory, Cytotoxicity)

The structural features of the this compound scaffold suggest its potential for exploration in other therapeutic areas. However, specific research on this particular scaffold is limited in these domains.

Anticonvulsant: Research into novel anticonvulsant agents has explored a wide range of heterocyclic compounds, including various substituted pyrrolidinones and piperidines. mdpi.comnih.govnih.govsemanticscholar.org However, there is a lack of specific studies on the anticonvulsant properties of this compound derivatives.

Antiparasitic: The search for new antiparasitic agents is a global health priority. While various heterocyclic scaffolds have shown promise, including those containing piperidine rings, specific investigations into the antiparasitic activity of this compound are not extensively reported in the current literature. nih.govmdpi.com

Anti-inflammatory: Given the role of VLA-4 in inflammation, derivatives of the 3,3-difluoropiperidine scaffold, such as MK-0617, inherently possess anti-inflammatory potential. Beyond VLA-4 antagonism, other anti-inflammatory mechanisms could be explored for this scaffold. However, dedicated studies on the broader anti-inflammatory effects of this compound are not widely available. nih.govmdpi.commdpi.com

Cytotoxicity: The evaluation of cytotoxicity is a crucial aspect of drug discovery, both for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other therapeutic uses. There is a lack of specific published data on the cytotoxic profile of this compound derivatives against various cell lines. nih.govnih.govsemanticscholar.org

Preclinical Efficacy and Selectivity Profiling

Preclinical studies are essential to characterize the efficacy and selectivity of a drug candidate before it can be considered for clinical trials. For compounds containing the 3,3-difluoropiperidine scaffold, preclinical data is primarily available for the VLA-4 antagonist MK-0617.

The ethyl ester prodrug of MK-0617 demonstrated excellent receptor occupancy after oral administration in rats, indicating good bioavailability and metabolic stability, which can be partly attributed to the presence of the gem-difluoro group. The selectivity profile of such compounds is a critical parameter, and for VLA-4 antagonists, it is important to assess their activity against other integrins to minimize off-target effects. While detailed selectivity data for MK-0617 against a broad panel of integrins is not fully elaborated in the available literature, the high potency suggests a degree of specificity for VLA-4.

Mechanism of Action Investigations at the Molecular Level

Understanding the mechanism of action at the molecular level is fundamental to rational drug design and development. For VLA-4 antagonists like MK-0617, the primary mechanism of action is the competitive inhibition of the interaction between VLA-4 and its ligand VCAM-1.

Molecular modeling and structural biology studies of VLA-4 have identified a key binding site at the interface of the α4 and β1 subunits. Small molecule antagonists typically mimic the binding motif of the natural ligand, often involving a carboxylic acid group that coordinates with a metal ion in the metal ion-dependent adhesion site (MIDAS) of the integrin. The 3,3-difluoropiperidine moiety in MK-0617 likely occupies a hydrophobic pocket within the binding site, contributing to the high binding affinity and potency of the molecule. The fluorine atoms can modulate the electronic properties and conformation of the piperidine ring, potentially leading to more favorable interactions with the receptor.

For other potential therapeutic applications of the this compound scaffold, the mechanism of action would depend on the specific biological target. For instance, as a hypothetical BRD4 inhibitor, it would need to bind to the acetyl-lysine binding pocket of the bromodomain, displacing it from chromatin. As an anticonvulsant, it might interact with ion channels or neurotransmitter receptors in the central nervous system. However, without specific research in these areas, any proposed mechanism of action remains speculative.

Computational and Theoretical Investigations of 3,3 Difluoropiperidin 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,3-Difluoropiperidin-2-one, methods like Density Functional Theory (DFT) or ab initio calculations could be employed to determine its electronic structure. Such studies would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Mapping the probability of finding electrons, which reveals information about chemical bonding and atomic charges.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict regions of reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Electrostatic Potential Mapping: Visualizing the charge distribution to identify electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.

Without specific research on this compound, no data on these properties can be presented.

Molecular Dynamics (MD) Simulations for Conformational Sampling

The piperidinone ring is not planar and can adopt various conformations. Molecular dynamics simulations could be used to explore the conformational landscape of this compound in different environments (e.g., in a vacuum or in a solvent like water). These simulations would track the movements of each atom over time, providing insights into:

Preferred Conformations: Identifying the most stable chair, boat, or twist-boat conformations of the piperidinone ring.

Conformational Flexibility: Understanding how easily the molecule transitions between different shapes.

Solvent Effects: Observing how interactions with solvent molecules influence the conformational preferences.

As no specific MD simulation studies for this compound have been published, there is no available data on its dynamic behavior.

Docking and Molecular Recognition Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve:

Target Identification: Selecting a biologically relevant protein target.

Binding Pose Prediction: Simulating the binding of this compound into the active site of the target protein.

Interaction Analysis: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Binding Affinity Estimation: Calculating a scoring function to estimate the strength of the binding.

There are no published studies detailing the docking of this compound into any specific biological target.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. If a set of molecules containing the this compound scaffold were known to be active, a pharmacophore model could be developed. This model would define the spatial arrangement of features like:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Hydrophobic Centers

Aromatic Rings

This model could then be used to search large chemical databases (virtual screening) to identify other potentially active compounds. No such pharmacophore models based on this compound have been described in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of these compounds with measured biological activities would be required. The model would then relate variations in physicochemical properties (descriptors) to changes in activity.

Relevant descriptors for a QSAR study of this compound derivatives might include:

| Descriptor Class | Examples |

| Electronic | Dipole moment, Partial charges |

| Steric | Molecular volume, Surface area |

| Hydrophobic | LogP |

| Topological | Connectivity indices |

Currently, there is no published QSAR research available for any series of compounds based on the this compound scaffold.

Patents and Intellectual Property Landscape of 3,3 Difluoropiperidin 2 One Derivatives

Analysis of Key Patent Applications and Granted Patents

A focused analysis of the patent literature reveals a concentrated effort in the exploration of 3,3-difluoropiperidin-2-one derivatives, particularly for neurological disorders. A key player in this area is NeurOp, Inc. , which has secured intellectual property for compounds targeting the N-methyl-D-aspartate (NMDA) receptor.

One of the most prominent patents in this space is US10221182B2 , titled "3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists." This patent, assigned to NeurOp, Inc., discloses a series of compounds where the 3,3-difluoropiperidine (B1349930) core is a central feature. The inventors have demonstrated that these derivatives exhibit potent and selective antagonism of the NR2B subtype of the NMDA receptor. This specificity is highly desirable as it may lead to improved therapeutic profiles with fewer side effects compared to non-selective NMDA receptor antagonists. The patented compounds are being investigated for a range of central nervous system (CNS) disorders, with a particular emphasis on treatment-resistant depression.

The following interactive table provides a summary of the key details of this significant patent:

| Patent Number | Title | Assignee | Therapeutic Area | Key Moiety |

| US10221182B2 | 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists | NeurOp, Inc. | Central Nervous System (CNS) Disorders, Depression | 3,3-Difluoropiperidine |

This patent highlights the strategic value of the this compound scaffold as a key intermediate in the synthesis of these complex molecules. The claims in the patent cover not only the final compounds but also synthetic intermediates, thereby creating a robust intellectual property fortress around their discoveries.

Intellectual Property Trends in Related Bioactive Scaffolds

The intellectual property trends observed for this compound derivatives are consistent with broader movements in the patenting of bioactive scaffolds. There is a clear emphasis on securing intellectual property for not just the final active pharmaceutical ingredients (APIs), but also for the key intermediates and the synthetic methodologies used to produce them.

Furthermore, the patent landscape for fluorinated heterocycles, in general, is expanding rapidly. Pharmaceutical companies are increasingly recognizing the value of incorporating fluorine to optimize lead compounds and to create novel chemical entities with improved therapeutic potential. This has led to a surge in patent applications for a wide variety of fluorinated scaffolds, including pyridines, pyrimidines, and other nitrogen-containing heterocycles.

The strategic focus on specific receptor subtypes, as seen with the NR2B antagonists, is another prevalent trend. This "precision medicine" approach, where drugs are designed to interact with specific molecular targets, is believed to lead to more effective and safer treatments. As our understanding of the molecular basis of diseases grows, it is expected that the patenting of highly selective modulators of specific biological targets will continue to be a major driver of innovation in the pharmaceutical industry. The intellectual property surrounding this compound and its derivatives serves as a clear example of this targeted and strategic approach to drug discovery and development.

Emerging Trends and Future Research Directions

Novel Synthetic Methodologies for Complex Derivatives

The development of efficient and stereoselective synthetic routes to complex derivatives of 3,3-difluoropiperidin-2-one is a cornerstone of its expanding utility. While foundational synthetic methods exist, current research is focused on creating more sophisticated and functionalized analogs.

A notable advancement involves the asymmetric synthesis of substituted piperidin-2-ones. Methodologies are being developed that allow for the diastereoselective functionalization of the piperidinone ring, yielding specific stereoisomers with high purity. ox.ac.uk These methods are crucial as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Furthermore, strategies for the synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines have been described, highlighting the creation of valuable building blocks for medicinal chemistry. One key strategy involves the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines to produce 5-halo-3,3-difluoropiperidines, which can be further converted to the desired 5-amino derivatives. researchgate.net Another approach utilizes iodolactonization of 2,2-difluoro-4-pentenoic acid to generate a γ-lactone intermediate, which is then transformed into 5-hydroxy-3,3-difluoropiperidine. researchgate.net

A dearomatization-hydrogenation process has also been effectively employed to produce all-cis-(multi)fluorinated piperidines, showcasing a powerful method for generating stereochemically defined fluorinated piperidine (B6355638) building blocks. rhhz.net

Table 1: Selected Synthetic Strategies for Functionalized Fluoropiperidines

| Strategy | Key Transformation | Resulting Derivative | Ref. |

| Asymmetric Synthesis | Diastereoselective functionalization | Chiral substituted piperidin-2-ones | ox.ac.uk |

| Halocyclization | N-halosuccinimide-induced cyclization | 5-Amino-3,3-difluoropiperidines | researchgate.net |

| Iodolactonization | Iodolactonization of a pentenoic acid | 5-Hydroxy-3,3-difluoropiperidine | researchgate.net |

| Dearomatization-Hydrogenation | Combined dearomatization and hydrogenation | All-cis-(multi)fluorinated piperidines | rhhz.net |

Multimodal Pharmacological Applications

The this compound scaffold has demonstrated significant potential across various therapeutic areas, acting on multiple pharmacological targets. The introduction of the gem-difluoro group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties compared to non-fluorinated counterparts. nih.gov

Furthermore, derivatives of 3,3-difluoropiperidine (B1349930) have been patented as NR2B subtype selective NMDA receptor antagonists. These compounds show potential in treating a range of neurological and psychiatric disorders. sciencedaily.com The selectivity for the NR2B subtype is significant as it may reduce the psychogenic side effects associated with non-selective NMDA receptor antagonists. sciencedaily.com

The versatility of the fluorinated piperidine core suggests that its derivatives could be explored for a wider range of targets, including but not limited to other enzymes and G-protein coupled receptors.

Advanced Drug Delivery Systems Incorporating this compound

To enhance the therapeutic efficacy and overcome challenges such as poor solubility or targeted delivery, advanced drug delivery systems incorporating this compound-based drugs are being explored. Nanoencapsulation is a key strategy in this area. nih.gov

Liposomes, which are vesicular structures composed of lipid bilayers, represent a promising delivery vehicle. Fluorinated lipoplexes, formed from fluorinated cationic lipids, have shown comparable or even superior transfection efficiency to conventional lipoplexes in gene delivery applications, suggesting that fluorinated lipids can be advantageous in these systems. nih.gov While not specific to this compound, these findings open avenues for encapsulating drugs derived from this scaffold within fluorinated liposomes to potentially improve their delivery profiles. The use of radiolabeled liposomes further allows for real-time monitoring of the in vivo distribution of the drug delivery system, aiding in the optimization of therapeutic efficacy. nih.gov

Another approach is the use of polymeric nanoparticles. These systems can protect the encapsulated drug from premature degradation, enhance bioavailability, and allow for controlled or sustained release. nih.gov Future research could focus on developing nanoparticles specifically designed to carry this compound derivatives, potentially with surface modifications for targeted delivery to specific tissues or cells.

Applications Beyond Traditional Medicinal Chemistry (e.g., Agrochemicals, Materials Science)

The unique properties of the this compound scaffold also lend themselves to applications outside of pharmaceuticals, notably in the fields of agrochemicals and materials science.

Agrochemicals: Fluorinated compounds are well-established in the agrochemical industry, often exhibiting enhanced biological activity and improved environmental stability. nbinno.com The introduction of fluorine can significantly influence a molecule's efficacy as a pesticide, herbicide, or fungicide by altering its interaction with target enzymes or receptors in pests and weeds. nbinno.com While specific applications of this compound in agrochemicals are not yet widely reported, the broader class of fluorinated heterocycles is a key area of research for developing new crop protection agents. nih.gov The structural motifs present in this compound make it a viable candidate for inclusion in screening libraries for novel agrochemical discovery.

Materials Science: In the realm of materials science, fluorinated polymers are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov The incorporation of fluorinated lactams like this compound into polymer backbones could lead to the development of novel materials with tailored properties. For example, semi-fluorinated polymers that are chemically recyclable are being developed, offering a sustainable approach to functional materials. mdpi.com The synthesis and characterization of new polyimides and poly(ether ether ketone) analogues containing fluorine demonstrate the ongoing efforts to create high-performance polymers. rsc.orgwright.edu The this compound unit could serve as a monomer or a modifying agent to create fluorinated polymers with unique characteristics for applications in coatings, membranes, and advanced composites.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel molecules based on the this compound scaffold. These computational tools can accelerate the identification of promising drug candidates and materials with desired properties.

In drug discovery, in silico screening of large virtual libraries of this compound derivatives can be performed to predict their binding affinity to specific biological targets. researchgate.netnih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening. For instance, computational tools can be used to design selective inhibitors for specific protein domains by modeling the interactions between the ligand and the target. nbinno.comnih.gov

Machine learning models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new derivatives. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing. Furthermore, generative AI models can be employed to design entirely new molecules based on the this compound core with optimized properties for a given application.

The application of these computational methods is not limited to drug discovery. In materials science, AI and ML can be used to predict the properties of polymers incorporating the this compound unit, guiding the design of new materials with specific thermal, mechanical, or chemical resistance characteristics.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Difluoropiperidin-2-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via fluorination of piperidin-2-one derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Key steps include:

- Precursor selection : Starting with piperidin-2-one or its substituted analogs (e.g., 3-ketopiperidine derivatives) .

- Fluorination : Optimal conditions (e.g., −78°C to room temperature, inert atmosphere) to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the difluorinated product. Yield improvements often require iterative optimization of stoichiometry and solvent systems (e.g., dichloromethane vs. THF) .

- Validation : Characterization via NMR to confirm difluorination and LC-MS for purity assessment .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR spectroscopy : and NMR to identify proton environments and carbon shifts; NMR (δ ~ -120 to -150 ppm) to confirm fluorine substitution .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 149.05 [M+H]) .

- X-ray crystallography : For unambiguous confirmation of the chair conformation of the piperidinone ring and fluorine positioning .

- Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by reporting solvent peaks, integration values, and calibration standards .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

- Methodology :

- Solubility profiling : Test in polar (water, methanol) vs. nonpolar solvents (hexane) using gravimetric or UV-Vis methods.

- Stability assays : Monitor degradation under acidic/basic conditions (e.g., HCl/NaOH) via HPLC or TLC .

- Thermal analysis : DSC (Differential Scanning Calorimetry) to determine melting points and thermal decomposition thresholds .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of fluorinated piperidinone derivatives?

- Methodology :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-3-hydroxypiperidin-2-one) to induce asymmetry during fluorination .

- Catalytic asymmetric fluorination : Employ transition-metal catalysts (e.g., palladium or nickel complexes) with chiral ligands to achieve enantioselectivity .

- Analytical validation : Chiral HPLC or polarimetry to determine enantiomeric excess (ee) .

Q. What computational modeling approaches are suitable for predicting the reactivity and regioselectivity of this compound in nucleophilic or electrophilic reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model transition states and electron density maps (e.g., Fukui indices) for predicting reaction sites .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. water) .

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Meta-analysis : Systematically compare datasets across studies using tools like PRISMA, focusing on variables such as assay type (e.g., enzyme inhibition vs. cell viability) and compound purity .

- Dose-response reevaluation : Reproduce conflicting experiments with standardized protocols (e.g., IC determination under identical cell lines and culture conditions) .

- Structural analogs : Synthesize and test derivatives (e.g., 3-monofluoro or 3-trifluoro analogs) to isolate the impact of difluorination .

Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiopurity?

- Methodology :

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions during fluorination .

- Green chemistry : Replace hazardous fluorinating agents with safer alternatives (e.g., Selectfluor®) and use recyclable solvents (e.g., cyclopentyl methyl ether) .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。